molecular formula C11H10BrF2NO2 B13967723 (4-Bromo-2,6-difluorophenyl)(morpholino)methanone

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone

Cat. No.: B13967723
M. Wt: 306.10 g/mol
InChI Key: GPWXPZAYIMLCAI-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H10BrF2NO2 It is characterized by the presence of a bromine atom, two fluorine atoms, and a morpholino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-difluorophenyl)(morpholino)methanone typically involves the reaction of 4-bromo-2,6-difluoroaniline with morpholine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-difluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The morpholino group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO2/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWXPZAYIMLCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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